molecular formula C4H4BrN3O2 B1417813 2-Bromo-4-methyl-5-nitro-1H-imidazole CAS No. 105983-46-8

2-Bromo-4-methyl-5-nitro-1H-imidazole

Cat. No.: B1417813
CAS No.: 105983-46-8
M. Wt: 206 g/mol
InChI Key: GOKBPGXXQSCLLS-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. It is a pale yellow to off-white powder and is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process begins with 4-nitroimidazole, which reacts with a brominating agent in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium, leading to the formation of 2,5-dibromo-4-nitroimidazole. This intermediate is then subjected to further reactions in a non-protic solvent with an iodinating agent to yield 2-bromo-5-iodo-4-nitroimidazole. Finally, the target compound is obtained by reduction using a phosphorus-based reducing agent in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Reduction: 2-Bromo-4-methyl-5-amino-1H-imidazole.

    Oxidation: 2-Bromo-4-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

2-Bromo-4-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property makes it a potential candidate for antimicrobial and anticancer applications. The bromine atom and the imidazole ring contribute to its binding affinity to specific molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitroimidazole
  • 5-Bromo-2-methyl-4-nitro-1H-imidazole
  • 2-Bromo-5-nitroimidazole
  • 4-Bromo-2-methyl-5-nitroimidazole

Uniqueness

2-Bromo-4-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitro group on the imidazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-bromo-4-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKBPGXXQSCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878716
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105983-46-8
Record name 2-Bromo-4-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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